Cas no 209482-07-5 (1H-Indole, 2,3-dihydro-6-(4-methyl-1-piperazinyl)-)

1H-インドール、2,3-ジヒドロ-6-(4-メチル-1-ピペラジニル)-は、複雑な有機化合物であり、特に医薬品中間体や生物活性物質の合成において重要な役割を果たします。この化合物は、インドール骨格にジヒドロ構造と4-メチルピペラジン基が結合した特徴的な構造を持ち、高い反応性と多様な化学変換の可能性を有します。その分子設計により、神経科学分野や薬理活性研究におけるリガンドとしての応用が期待されます。また、結晶性や安定性に優れた物性を示すため、実験室規模から工業的生産まで幅広く利用可能です。精密合成が可能な高純度品として供給される点も特長です。

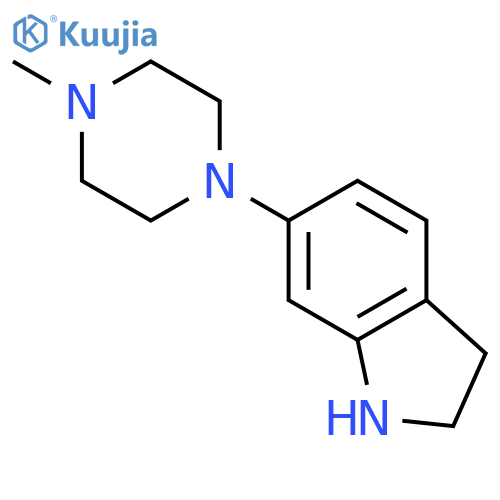

209482-07-5 structure

商品名:1H-Indole, 2,3-dihydro-6-(4-methyl-1-piperazinyl)-

CAS番号:209482-07-5

MF:C13H19N3

メガワット:217.310062646866

MDL:MFCD11937046

CID:3904368

PubChem ID:18180123

1H-Indole, 2,3-dihydro-6-(4-methyl-1-piperazinyl)- 化学的及び物理的性質

名前と識別子

-

- 1H-Indole, 2,3-dihydro-6-(4-methyl-1-piperazinyl)-

- 6-(4-METHYLPIPERAZIN-1-YL)INDOLINE

- 209482-07-5

- 6-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indole

- ZGYUHIKLCDUIDU-UHFFFAOYSA-N

- SCHEMBL6982007

-

- MDL: MFCD11937046

- インチ: InChI=1S/C13H19N3/c1-15-6-8-16(9-7-15)12-3-2-11-4-5-14-13(11)10-12/h2-3,10,14H,4-9H2,1H3

- InChIKey: ZGYUHIKLCDUIDU-UHFFFAOYSA-N

- ほほえんだ: CN1CCN(CC1)C2=CC3=C(C=C2)CCN3

計算された属性

- せいみつぶんしりょう: 217.157897619Da

- どういたいしつりょう: 217.157897619Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 18.5Ų

1H-Indole, 2,3-dihydro-6-(4-methyl-1-piperazinyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM233754-1g |

6-(4-Methylpiperazin-1-yl)indoline |

209482-07-5 | 95% | 1g |

$429 | 2023-03-05 | |

| AstaTech | 84448-0.25/G |

6-(4-METHYLPIPERAZIN-1-YL)INDOLINE |

209482-07-5 | 95% | 0.25g |

$182 | 2023-09-19 | |

| Chemenu | CM233754-1g |

6-(4-Methylpiperazin-1-yl)indoline |

209482-07-5 | 95% | 1g |

$404 | 2021-08-04 | |

| Alichem | A139004628-1g |

6-(4-Methylpiperazin-1-yl)indoline |

209482-07-5 | 95% | 1g |

$450.45 | 2023-09-02 | |

| AstaTech | 84448-1/G |

6-(4-METHYLPIPERAZIN-1-YL)INDOLINE |

209482-07-5 | 95% | 1g |

$455 | 2023-09-19 | |

| Alichem | A139004628-250mg |

6-(4-Methylpiperazin-1-yl)indoline |

209482-07-5 | 95% | 250mg |

$196.56 | 2023-09-02 | |

| Enamine | EN300-10839236-1.0g |

6-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indole |

209482-07-5 | 95% | 1.0g |

$0.0 | 2023-01-12 |

1H-Indole, 2,3-dihydro-6-(4-methyl-1-piperazinyl)- 関連文献

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

209482-07-5 (1H-Indole, 2,3-dihydro-6-(4-methyl-1-piperazinyl)-) 関連製品

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量